(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
CAS No.: 92264-82-9
Cat. No.: VC20748319
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 92264-82-9 |
---|---|
Molecular Formula | C13H20ClNO |
Molecular Weight | 241.76 g/mol |
IUPAC Name | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 |
Standard InChI Key | NDPTTXIBLSWNSF-JOYOIKCWSA-N |
Isomeric SMILES | C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Overview of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as erythrohydrobupropion, is a chiral compound with significant pharmacological properties. It is recognized for its role as a selective inhibitor of dopamine uptake and is structurally related to bupropion, an antidepressant and smoking cessation aid. The compound's molecular formula is C₁₃H₁₈ClNO, and it has a molecular weight of approximately 241.76 g/mol.
Synthesis
The synthesis of (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol typically involves the reaction of tert-butylamine with appropriate chlorinated phenolic compounds under controlled conditions to ensure the desired stereochemistry is achieved.
Applications
This compound serves several important functions in medicinal chemistry:
-
Dopamine Reuptake Inhibition: It acts as a selective dopamine reuptake inhibitor, making it relevant in the treatment of depression and anxiety disorders.
-
Pharmaceutical Development: Its structural similarity to bupropion allows it to be explored for potential therapeutic applications in neuropharmacology.
Research Findings
Recent studies have highlighted the pharmacological significance of (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol:
-
Neuropharmacological Studies: Research indicates that this compound exhibits properties that may enhance dopaminergic activity in the brain, which is beneficial for mood regulation.
-
Metabolic Pathways: Investigations into its metabolic pathways suggest that it may produce active metabolites that contribute to its pharmacological effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume